molecular formula C19H23N3O3S B497012 N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide CAS No. 526190-61-4

N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide

Cat. No.: B497012
CAS No.: 526190-61-4
M. Wt: 373.5g/mol
InChI Key: MQGHSOUQQISOQL-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide is a synthetic unsymmetrical carbamide derivative of significant interest in medicinal chemistry and drug discovery research. Compounds featuring a piperazine core linked to a carbamide functional group are known to exhibit a wide range of biological activities, primarily due to the ability of the carbamide subunit to form multiple stable hydrogen bonds with biological targets . The integration of both aliphatic and aromatic moieties within a single hybridized molecule, as seen in this structure, is a established strategy for developing promising compounds with potent biological properties . This compound serves as a valuable building block in organic synthesis and is a candidate for investigating new therapeutic agents. Its structural framework is closely related to classes of molecules that have demonstrated potent in vitro antimicrobial activity against clinically relevant bacterial pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa , as well as anti-proliferative activity against selected human cancerous cell lines . Piperazine-containing compounds are prevalent in FDA-approved drugs, and the piperazine moiety is frequently utilized to optimize the physicochemical properties of a molecule or to act as a scaffold for arranging pharmacophoric groups . This product is intended for non-human research applications only in fields such as pharmaceutical development, biochemistry, and investigative chemistry. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-methyl-4-(4-methylphenyl)sulfonyl-N-phenylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-16-8-10-18(11-9-16)26(24,25)22-14-12-21(13-15-22)19(23)20(2)17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGHSOUQQISOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Free Cyclization of Aniline and Bis-(2-Chloroethyl)Amine Hydrochloride

The foundational step for N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide involves synthesizing the piperazine ring. A solvent-free method, as described in CN103980229A, utilizes aniline and bis-(2-chloroethyl)amine hydrochloride heated to 160–250°C. This approach avoids solvent waste and achieves cyclization via fusion, producing N-phenylpiperazine hydrochloride with 75–80% yield. For instance, heating 100 kg of aniline with 230–305 kg of bis-(2-chloroethyl)amine hydrochloride at 190°C for 3 hours yielded 136–139 kg of N-phenylpiperazine after alkaline workup and distillation.

Table 1: Cyclization Reaction Optimization

Molar Ratio (Aniline:Bis-(2-Cl-Et)Amine·HCl)Temperature (°C)Yield (%)Purity (HPLC, %)
1.0:1.019078.199.1
1.0:1.219079.699.4
1.0:1.419079.899.3

Key variables include:

  • Molar ratio : Excess bis-(2-chloroethyl)amine hydrochloride (1.2–1.4 equivalents) maximizes yield.

  • Temperature : Reactions at 180–200°C balance reaction rate and byproduct formation.

Functionalization of the Piperazine Core

Carboxamide Installation at the 1-Position

The carboxamide group is introduced via nucleophilic substitution or coupling reactions. In piperazinylquinoxaline derivatives, microwave-assisted reactions between 2-chloro-3-arylsulfonylquinoxalines and carbamoylpiperidines achieved 60–70% yields. Adapting this, N-phenylpiperazine could react with carbamoyl chloride derivatives under microwave irradiation (80°C, 10 minutes) to install the carboxamide moiety.

N-Methylation and N-Phenylation

Selective methylation of the remaining secondary amine employs methyl iodide and sodium hydride in DMF, as demonstrated in US20040242879A1. Adding 1.1–1.2 equivalents of methyl iodide to N-phenylpiperazine at 10–25°C for 1 hour yields 1-methyl-3-phenylpiperazine with minimal isomers. Catalytic hydrogenation (5% Pd/C, 80–100 psi H₂) removes benzyl protecting groups if used.

Integrated Synthetic Pathways

Route A: Sequential Functionalization

  • Cyclization : Synthesize N-phenylpiperazine via solvent-free fusion.

  • Tosylation : React with tosyl chloride in THF/triethylamine.

  • Carboxamidation : Microwave-assisted coupling with carbamoyl chloride.

  • Methylation : Treat with methyl iodide/NaH in DMF.

Table 2: Comparative Yields for Route A

StepConditionsYield (%)
Cyclization190°C, 3 hours, solvent-free79.8
TosylationTHF, Et₃N, 0°C→RT85–90*
CarboxamidationMicrowave, 80°C, 10 minutes65–70*
MethylationDMF, NaH, 25°C, 1 hour88–92*
*Estimated based on analogous reactions.

Route B: Concurrent Functionalization

Alternative approaches may combine steps to reduce purification. For example, introducing the tosyl and carboxamide groups in one pot using a bifunctional reagent remains unexplored but could leverage urea or carbodiimide coupling agents.

Purification and Scalability

Distillation and Crystallization

Post-reaction mixtures are treated with alkaline solutions (e.g., 30% NaOH) to neutralize HCl byproducts, followed by water washing and reduced-pressure distillation. For This compound, recrystallization from ethanol/water mixtures may enhance purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .

Scientific Research Applications

Chemical Properties and Structure

N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide is characterized by its unique structure, which includes:

  • Piperazine ring : A six-membered heterocyclic compound that plays a crucial role in biological activity.
  • Tosyl group : A sulfonyl group that enhances the compound's reactivity and solubility.
  • Methyl and phenyl substituents : These groups contribute to the compound's pharmacological properties.

The molecular formula is C17H22N2O3SC_{17}H_{22}N_{2}O_{3}S with a molecular weight of approximately 346.44 g/mol.

Anticancer Activity

Recent studies have shown that this compound exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study:
A study assessed the compound's efficacy against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value suggesting potent activity compared to standard chemotherapeutic agents .

Neurological Applications

The compound has been investigated for its potential in treating neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further research in pain management and anxiety disorders.

Case Study:
In animal models, this compound demonstrated analgesic properties through the inhibition of fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids. This mechanism suggests potential applications in treating chronic pain conditions .

Antimicrobial Effects

Preliminary investigations indicate that this compound possesses antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Summary Table: Antimicrobial Efficacy

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

These findings suggest its potential as a therapeutic agent in treating infections .

Synthetic Approaches

The synthesis of this compound can be achieved through several methodologies, including:

  • Refluxing piperazine derivatives with tosyl chloride : This method allows for the introduction of the tosyl group effectively.
  • Use of coupling reagents : Employing agents such as EDC or DCC facilitates the formation of the amide bond between piperazine and carboxylic acids.

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural relatives can be categorized based on substituent variations:

N-Aryl Piperazine Carboxamides
  • N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) :
    • Substituents: 4-Fluorophenyl, quinazolinylmethyl.
    • Yield: 57.3%, Melting Point: 196.5–197.8°C.
    • NMR data indicate similarity to unsubstituted analogs, suggesting minimal electronic disruption from fluorine .
  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide :
    • Substituents: 4-Chlorophenyl, ethyl.
    • Piperazine adopts a chair conformation, with bond parameters consistent across derivatives .

Key Insight : Electron-withdrawing substituents (e.g., Cl, F) enhance thermal stability (higher melting points) but may reduce solubility.

Tosyl-Containing Derivatives
  • N-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide (CAS 899949-15-6) :
    • Substituents: Tosyl, 4-methoxyphenyl, methyl.
    • Molecular Weight: 445.5 g/mol, Smiles: COc1ccc(C(=O)CN(C(=O)N2CCN(C)CC2)S(=O)(=O)c2ccc(C)cc2)cc1 .
  • N-(2-((4-Ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide (CAS 899949-00-9): Substituents: Tosyl, 4-ethylphenyl, methyl. Molecular Weight: 458.6 g/mol .
Hybrid and Complex Derivatives
  • 4-(4-{[N-(3-Fluorobenzoyl)-N-(propan-2-yl)glycyl]amino}phenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide: Substituents: Fluorobenzoyl, methoxyphenyl, glycyl. Likely tailored for targeted binding due to peptidomimetic features .
  • N-(4-Ethylphenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide :
    • Substituents: Ethylphenyl, fluorobenzyl.
    • Enhanced lipophilicity from benzyl groups may improve CNS penetration .

Biological Activity

N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on specific biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a methyl group, a phenyl group, and a tosyl group at the 4-position. This structural arrangement is crucial for its interaction with biological targets. The presence of the tosyl group enhances lipophilicity and may influence the compound's ability to penetrate biological membranes.

Inhibition of Enzymatic Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant inhibitory effects on various enzymes:

  • Monoamine Oxidase (MAO) : This compound has been studied for its inhibitory effects on MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters. Inhibitors of these enzymes are explored for potential treatments of neurodegenerative diseases. For instance, similar compounds have shown IC50 values ranging from 1.19 to 3.87 µM against MAO-B, indicating promising activity in this area .
  • Cholinesterases : The compound's structural features suggest potential activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neuropharmacology. Compounds with similar piperazine scaffolds have demonstrated dual inhibitory activity against these targets .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound Target IC50 (µM) Comments
This compoundMAO-B1.19 - 3.87Effective in inhibiting enzyme activity in vitro .
Analog 1 (similar structure)AChE/BChE<5Demonstrated low cytotoxicity in cell-based assays .
Analog 2 (similar structure)GPx10.9 - 2.28High potency as an inhibitor compared to known standards .

Antiproliferative Activity

In studies investigating antiproliferative properties, compounds related to this compound have shown low micromolar to nanomolar potency against various cancer cell lines. For example:

  • Quinoxaline Derivatives : Compounds with similar piperazine structures demonstrated significant antiproliferative effects across five human cancer cell lines, suggesting that modifications in the piperazine scaffold can lead to enhanced biological activity .

Neuroprotective Effects

The potential neuroprotective effects of this compound are also noteworthy. In silico studies indicate that derivatives can penetrate the blood-brain barrier (BBB), making them suitable candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-methyl-N-phenyl-4-tosylpiperazine-1-carboxamide, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a piperazine core modified with a tosyl group (4-tosylpiperazine) can react with methylphenyl carbamoyl chloride under reflux in aprotic solvents (e.g., THF or DMF) with a base like K2_2CO3_3 . Yields depend on solvent polarity, temperature (typically 60–100°C), and stoichiometric ratios. Side reactions, such as over-tosylation or carboxamide hydrolysis, may reduce purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .
Reaction Step Conditions Yield
Tosylation of piperazineTsCl, DCM, 0°C → RT, 12h85–90%
Carboxamide couplingDMF, K2_2CO3_3, 80°C, 6h70–75%

Q. Which spectroscopic and crystallographic methods are essential for confirming structural integrity?

  • Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl, phenyl, tosyl groups). Aromatic protons appear at δ 7.2–7.8 ppm, while methyl groups resonate at δ 2.3–3.1 ppm .
  • XRPD : X-ray powder diffraction identifies crystalline phases. For example, piperazine derivatives with chair conformations show characteristic peaks at 2θ = 10–30° .
  • TGA/DSC : Thermal stability analysis (e.g., decomposition >200°C) confirms absence of solvent residues .

Q. How does solubility in polar vs. nonpolar solvents affect experimental design?

  • Answer : The compound’s solubility is influenced by the tosyl (polar sulfonyl) and phenyl (nonpolar) groups. It dissolves in DMSO or DMF (polar aprotic) but is poorly soluble in water. For biological assays, DMSO stock solutions (10 mM) diluted in buffer (<1% DMSO) minimize solvent interference .

Advanced Research Questions

Q. What strategies optimize regioselectivity during piperazine functionalization to avoid byproducts?

  • Answer :

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to block the piperazine nitrogen not targeted for tosylation .
  • Catalysis : Pd-catalyzed cross-coupling minimizes unwanted substitutions. For example, Buchwald-Hartwig amination ensures selective aryl group attachment .
  • Kinetic Control : Low temperatures (0–5°C) slow competing reactions, favoring mono-substitution .

Q. How do crystallographic data (e.g., hydrogen bonding, conformation) correlate with biological activity?

  • Answer : Piperazine rings in chair conformations (confirmed via X-ray crystallography) enhance stability in enzyme binding pockets. For example, N–H⋯O hydrogen bonds between the carboxamide and kinase active sites (e.g., in kinase inhibitors) improve binding affinity . Structural analogs with boat conformations show reduced activity due to steric clashes .

Q. What methodologies resolve contradictions in enzyme inhibition data across studies?

  • Answer :

  • Assay Validation : Use standardized protocols (e.g., IC50_{50} determination via fluorescence polarization) to reduce variability .
  • Metabolite Interference : LC-MS/MS quantifies parent compound vs. metabolites (e.g., sulfoxide derivatives) that may exhibit off-target effects .
  • Structural Analog Comparison : Compare inhibition profiles of derivatives (e.g., tosyl vs. mesyl groups) to isolate pharmacophore contributions .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Answer :

  • ADMET Prediction : Tools like SwissADME predict logP (optimal 2–3), BBB permeability, and CYP450 interactions. For instance, replacing the phenyl group with a pyridinyl moiety reduces logP from 3.5 to 2.8, enhancing solubility .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Asp86 in α-glucosidase) to prioritize synthetic targets .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly in literature (50–90%) for similar routes?

  • Answer :

  • Impurity Profiles : Residual moisture in solvents hydrolyzes carboxamide intermediates. Karl Fischer titration ensures solvent dryness (<50 ppm H2_2O) .
  • Catalyst Degradation : Palladium catalysts (e.g., Pd(OAc)2_2) deactivate if stored improperly. Freshly prepared catalysts improve coupling efficiency .

Methodological Tables

Table 1 : Key Characterization Data for this compound Derivatives

Property Value/Observation Method Reference
Melting Point158–160°CDSC
LogP (Octanol-Water)3.2 ± 0.1HPLC (Shimadzu)
Enzyme Inhibition (IC50_{50})12 nM (α-glucosidase)Fluorescence Assay
Crystal SystemMonoclinic, P21_1/cX-ray Diffraction

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